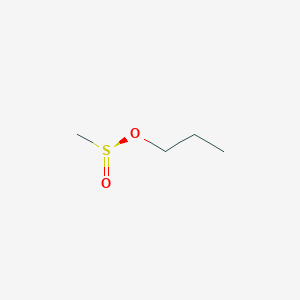
Methanesulfinic acid, propyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfinic acid, propyl ester, (R)-, is a chiral organosulfur compound characterized by a methanesulfinic acid backbone esterified with a propyl group in the (R)-configuration. The (R)-stereochemistry introduces enantioselectivity, which is critical in drug design and asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfinic acid, propyl ester, ®- can be synthesized through the esterification of methanesulfinic acid with propanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of methanesulfinic acid, propyl ester, ®- may involve the continuous esterification process, where methanesulfinic acid and propanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methanesulfinic acid, propyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methanesulfinic acid, propyl ester, ®- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfinic acid, propyl ester, ®- involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis to release methanesulfinic acid and propanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Variations
Alkyl Chain Length and Substituents
- Mercaptoacetic/mercaptopropionic acid esters (): These include ethyl, propyl, and butyl esters (e.g., mercaptoacetic acid propyl ester). Unlike the sulfinic acid backbone, these feature thiol-derived carboxylic acids. The propyl ester group enhances lipophilicity, which influences membrane permeability in biological systems .
- Gallic acid propyl ester (): A phenolic ester with antioxidant properties. The propyl chain balances solubility and bioavailability, contrasting with the sulfinic acid group’s higher acidity and reactivity .
- Propanoic acid propyl ester (): A volatile carboxylic ester found in fermented beverages, highlighting differences in applications (flavor vs. synthetic intermediates) .
Stereochemistry
- The (R)-configuration in the target compound may confer enantioselective interactions, analogous to α,β-dihydroferulic acid propyl ester (), where stereochemistry affects biological activity in pheromone signaling .
Chemical Properties
- Reactivity: Sulfinic esters are more acidic (pKa ~2–3) than carboxylic (pKa ~4–5) or phenolic esters, making them prone to nucleophilic attack. This property is exploited in catalysis and prodrug activation .
- Stability : Mercaptoacetic acid esters () may undergo thiol-exchange reactions, whereas sulfinic esters are more stable but susceptible to oxidation.
Properties
CAS No. |
37179-84-3 |
|---|---|
Molecular Formula |
C4H10O2S |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
propyl (R)-methanesulfinate |
InChI |
InChI=1S/C4H10O2S/c1-3-4-6-7(2)5/h3-4H2,1-2H3/t7-/m1/s1 |
InChI Key |
DVPUXGOWEKHZJY-SSDOTTSWSA-N |
Isomeric SMILES |
CCCO[S@@](=O)C |
Canonical SMILES |
CCCOS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















